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Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B1362567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of noribogaine, the

primary active metabolite of ibogaine, and its parent compound, ibogaine. The information

presented is supported by experimental data to facilitate further research and drug

development in the field of neuropsychopharmacology and addiction medicine.

Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has

garnered interest for its potential anti-addictive properties. Following administration, ibogaine is

metabolized in the liver to noribogaine (12-hydroxyibogamine). This metabolite has a longer

half-life than ibogaine and is believed to contribute significantly to its sustained therapeutic

effects.[1] Understanding the distinct and overlapping receptor binding profiles of these two

compounds is crucial for elucidating their mechanisms of action and for the development of

safer and more effective therapeutic agents.

Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki or IC50 in µM) of noribogaine

and ibogaine for various neurotransmitter receptors and transporters. Lower values indicate

higher binding affinity.
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Receptor/Transport
er

Noribogaine
(Ki/IC50 in µM)

Ibogaine (Ki/IC50 in
µM)

References

Opioid Receptors

Kappa (κ) 0.96 3.77 [2]

Mu (µ) 2.66 11.04 [2]

Delta (δ) 24.72 >100 [2]

Monoamine

Transporters

Serotonin (SERT) ~0.04 - 0.3 ~2.6 - 4.8 [3][4][5][6]

Dopamine (DAT)
Equipotent with

Ibogaine
3.5 [7][8]

Norepinephrine (NET) - 15 [8]

Ion Channels

NMDA Receptor
Lower affinity than

Ibogaine
- [9]

Other Receptors

Sigma-2 (σ2) No affinity Binds [10]

Muscarinic M1 - Binds [8][11]

Muscarinic M2 - Binds [8][11]

5-HT2 - 4.8 [3][8]

5-HT3 - Binds [8][11]

Key Differences in Receptor Interactions
Noribogaine generally exhibits a higher affinity for opioid receptors, particularly the kappa and

mu subtypes, compared to ibogaine.[2] Notably, noribogaine is a potent serotonin reuptake

inhibitor, displaying significantly higher affinity for the serotonin transporter (SERT) than its

parent compound.[3][4] While both compounds interact with the dopamine transporter (DAT)
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with similar potency, ibogaine has a broader pharmacological profile, interacting with a wider

range of receptors including sigma-2, muscarinic, and various serotonin receptor subtypes, for

which noribogaine shows little to no affinity.[7][8][10][11]

A critical distinction lies in their functional activity at the kappa-opioid receptor. Noribogaine acts

as a G-protein biased agonist. It effectively activates the G-protein signaling pathway, which is

associated with therapeutic effects like analgesia and anti-addiction, while only weakly

engaging the β-arrestin pathway, which is often linked to adverse effects such as dysphoria.[12]

[13][14]

Experimental Protocols
The data presented in this guide were primarily obtained through radioligand binding assays.

Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assays for Opioid Receptors
Objective: To determine the binding affinity of noribogaine and ibogaine to mu, kappa, and delta

opioid receptors.

Methodology:

Tissue Preparation: Membranes from specific brain regions of rodents (e.g., cerebral cortex)

or cultured cells expressing the opioid receptor subtypes are prepared through

homogenization and centrifugation.

Incubation: The prepared membranes are incubated with a specific radioligand (e.g.,

[³H]DAMGO for mu, [³H]U-69593 for kappa, [³H]DPDPE for delta) and varying concentrations

of the unlabeled competitor drug (noribogaine or ibogaine).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation

counting.
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Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

Radioligand Binding Assays for Monoamine
Transporters (SERT and DAT)
Objective: To determine the inhibitory potency of noribogaine and ibogaine on the serotonin

and dopamine transporters.

Methodology:

Preparation: Synaptosomes or membranes from appropriate brain regions (e.g., striatum for

DAT, frontal cortex for SERT) or cells expressing the transporters are used.

Incubation: The preparation is incubated with a specific radioligand (e.g., [³H]paroxetine or

[³H]citalopram for SERT, [³H]WIN 35,428 for DAT) in the presence of various concentrations

of noribogaine or ibogaine.

Separation and Detection: Similar to the opioid receptor assays, bound radioligand is

separated by filtration and quantified.

Data Analysis: IC50 values are determined to assess the potency of the compounds in

inhibiting radioligand binding to the transporters.

Functional Assay: [³⁵S]GTPγS Binding for Kappa-Opioid
Receptor Agonism
Objective: To assess the functional activity (G-protein activation) of noribogaine at the kappa-

opioid receptor.

Methodology:

Membrane Preparation: Membranes from cells expressing the kappa-opioid receptor are

prepared.
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Incubation: Membranes are incubated with GDP, varying concentrations of noribogaine, and

the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured

following filtration.

Data Analysis: The concentration of noribogaine that produces 50% of the maximal

stimulation of [³⁵S]GTPγS binding (EC50) is determined to quantify its potency as a G-

protein agonist.
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Caption: General workflow for a competitive radioligand binding assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1362567?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

G-Protein Pathway (Agonism) β-Arrestin Pathway (Weak Antagonism)

Kappa Opioid
Receptor (KOR)

G-Protein Activation
(GDP -> GTP)

Strongly Activates

β-Arrestin Recruitment
(Weakly Activated)

Weakly Activates/
Antagonizes

Noribogaine

Binds to

Therapeutic Effects
(Analgesia, Anti-addiction)

Downstream Signaling

Adverse Effects
(Dysphoria)

Downstream Signaling

Click to download full resolution via product page

Caption: Non-competitive inhibition of the Serotonin Transporter by Ibogaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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